(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine is a complex organic compound with a unique structure that includes a chloro-substituted indole ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable cyclooctane derivative to form the fused ring system.
Chlorination: Introduction of the chlorine atom at the desired position on the indole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydroxylamine Derivative: This involves the reaction of the chlorinated indole with hydroxylamine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6,7,8,9,10,11-hexahydrocycloocta[b]quinolin-12(5H)-one
- 6-chloro-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Uniqueness
(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine is unique due to its specific structural features, such as the fused indole and cyclooctane rings and the presence of a hydroxylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15ClN2O |
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Molecular Weight |
262.73 g/mol |
IUPAC Name |
(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H15ClN2O/c15-9-6-7-12-11(8-9)10-4-2-1-3-5-13(17-18)14(10)16-12/h6-8,16,18H,1-5H2/b17-13+ |
InChI Key |
TXBCZTIXXWKLDR-GHRIWEEISA-N |
Isomeric SMILES |
C1CCC2=C(/C(=N/O)/CC1)NC3=C2C=C(C=C3)Cl |
Canonical SMILES |
C1CCC2=C(C(=NO)CC1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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